molecular formula C12H14ClN3 B1382260 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole CAS No. 1936135-69-1

1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole

Cat. No.: B1382260
CAS No.: 1936135-69-1
M. Wt: 235.71 g/mol
InChI Key: JJYFISXQRCACHG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with benzyl, chloromethyl, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) salts to yield 1,2,3-triazoles. The specific synthesis of this compound can be achieved by reacting benzyl azide with an appropriate alkyne under copper(I) catalysis .

Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azides, nitriles, or other substituted triazoles .

Scientific Research Applications

1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole
  • 1-Benzyl-4-(chloromethyl)-1H-pyrazole
  • 1-Benzyl-4-(chloromethyl)-benzene

Comparison: 1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

1-benzyl-4-(chloromethyl)-5-ethyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-2-12-11(8-13)14-15-16(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYFISXQRCACHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole
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1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole
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1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole
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